molecular formula C7H4F6N2S2 B13365397 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide

Katalognummer: B13365397
Molekulargewicht: 294.2 g/mol
InChI-Schlüssel: WMBRBOKQENECBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide is a fluorinated organic compound that contains both trifluoromethyl and thiazole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide typically involves the reaction of 2-(trifluoromethyl)thiazole with 2,2,2-trifluoroethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl and thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-N-methylacetamide
  • 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
  • 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-((2-(trifluoromethyl)thiazol-5-yl)methyl)ethanethioamide is unique due to the presence of both trifluoromethyl and thiazole groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C7H4F6N2S2

Molekulargewicht

294.2 g/mol

IUPAC-Name

2,2,2-trifluoro-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]ethanethioamide

InChI

InChI=1S/C7H4F6N2S2/c8-6(9,10)4(16)14-1-3-2-15-5(17-3)7(11,12)13/h2H,1H2,(H,14,16)

InChI-Schlüssel

WMBRBOKQENECBH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=N1)C(F)(F)F)CNC(=S)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.